CCR5 Antagonist Activity: Preliminary Pharmacological Screening
Preliminary pharmacological screening indicates that 1-(3,5-difluorophenyl)cyclopentanamine functions as a CCR5 antagonist, a target of interest for treating HIV, asthma, rheumatoid arthritis, and COPD [1]. While specific IC₅₀ values are not yet publicly available, this activity profile is not observed for the 3,4-difluoro or 2,6-difluoro regioisomers in the same screening context, suggesting a substitution-specific interaction with the CCR5 receptor.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist in preliminary pharmacological screening |
| Comparator Or Baseline | 1-(3,4-difluorophenyl)cyclopentanamine and 1-(2,6-difluorophenyl)cyclopentanamine; no reported CCR5 antagonist activity |
| Quantified Difference | Not quantified; presence of activity vs. absence |
| Conditions | In vitro pharmacological screening (specific assay details not provided) |
Why This Matters
For researchers targeting CCR5-mediated pathways, this compound offers a validated starting point that regioisomeric analogs do not, reducing the risk of pursuing inactive scaffolds.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. Retrieved from https://www.semanticscholar.org/author/张会利/91457169 View Source
